Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the quinazoline ring . The reaction mixture is then heated to promote cyclization and esterification, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinazoline core is known to interact with various cellular targets, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 4-quinazolone-2-carboxylate: Lacks the 3-hydroxyanilino group, resulting in different chemical properties and applications.
4(3H)-quinazolinone: A simpler structure with broad applications in medicinal chemistry.
The presence of the 3-hydroxyanilino group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)16-19-14-9-4-3-8-13(14)15(20-16)18-11-6-5-7-12(21)10-11/h3-10,21H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXLLDOYZZNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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